molecular formula C6H11ClMg B14437041 magnesium;2,3-dimethylbut-1-ene;chloride CAS No. 78424-78-9

magnesium;2,3-dimethylbut-1-ene;chloride

Cat. No.: B14437041
CAS No.: 78424-78-9
M. Wt: 142.91 g/mol
InChI Key: SOGVRRBRJHRRJS-UHFFFAOYSA-M
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Description

Magnesium;2,3-dimethylbut-1-ene;chloride is a compound that combines magnesium, 2,3-dimethylbut-1-ene, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2,3-dimethylbut-1-ene;chloride typically involves the reaction of 2,3-dimethylbut-1-ene with a magnesium halide, such as magnesium chloride. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with oxygen or moisture.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,3-dimethylbut-1-ene;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Red

Properties

CAS No.

78424-78-9

Molecular Formula

C6H11ClMg

Molecular Weight

142.91 g/mol

IUPAC Name

magnesium;2,3-dimethylbut-1-ene;chloride

InChI

InChI=1S/C6H11.ClH.Mg/c1-5(2)6(3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

SOGVRRBRJHRRJS-UHFFFAOYSA-M

Canonical SMILES

C[C-](C)C(=C)C.[Mg+2].[Cl-]

Origin of Product

United States

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